5-Butyl-6-propyl-2H-1,3-benzodioxole
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Overview
Description
5-Butyl-6-propyl-2H-1,3-benzodioxole is an organic compound with the molecular formula C13H18O2 It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-propyl-2H-1,3-benzodioxole typically involves the reaction of catechol with disubstituted halomethanes. One common method is the methylenation of catechols using disubstituted halomethanes in the presence of a base . The reaction conditions often include the use of aprotic polar solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-6-propyl-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodioxoles.
Scientific Research Applications
5-Butyl-6-propyl-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Butyl-6-propyl-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler analog with a similar core structure but without the butyl and propyl substituents.
Piperonyl butoxide: A related compound used as a pesticide synergist.
Uniqueness
5-Butyl-6-propyl-2H-1,3-benzodioxole is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of butyl and propyl groups can affect its solubility, stability, and interaction with biological targets, making it distinct from other benzodioxole derivatives.
Properties
CAS No. |
61879-43-4 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-butyl-6-propyl-1,3-benzodioxole |
InChI |
InChI=1S/C14H20O2/c1-3-5-7-12-9-14-13(15-10-16-14)8-11(12)6-4-2/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
FUGLMFYZHRRVMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1CCC)OCO2 |
Origin of Product |
United States |
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